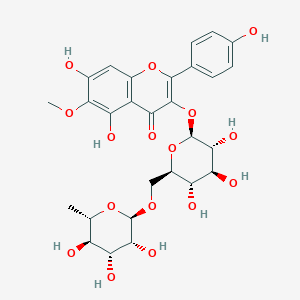

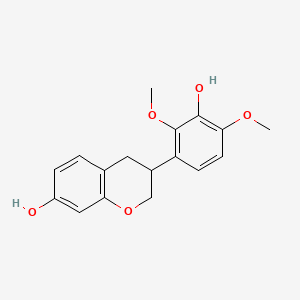

![molecular formula C21H22O7 B600662 [(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate CAS No. 73069-25-7](/img/structure/B600662.png)

[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Application in Cancer Research

Specific Scientific Field

Oncology - Cervical Cancer Research

Summary of the Application

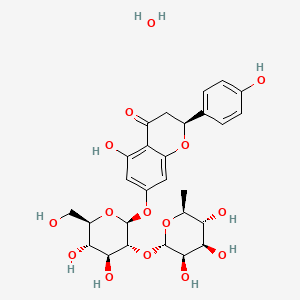

Praeruptorin A (PA) has been found to have anticancer effects against several types of cells, including human cervical cancer cells .

Methods of Application or Experimental Procedures

PA was applied to human cervical cancer cell lines (HeLa and SiHa cells). The effects of PA on cell proliferation, colony formation, migration, invasion, and wound closure were studied. Additionally, the impact of PA on cell cycle arrest and the expression of various proteins was also investigated .

Results or Outcomes

PA significantly inhibited cell proliferation, colony formation, migration, invasion, and wound closure of HeLa and SiHa cells. It induced cell cycle arrest at the G0/G1 phase, upregulated Rb, p16, p21, and p27 proteins, and downregulated cyclin D1 and S-phase kinase-associated protein 2 (Skp2) proteins. PA also significantly reduced the expression of matrix metalloproteinase-2 (MMP-2) and increased the expression of tissue inhibitor of metalloproteinase-2 (TIMP-2) .

Application in Pharmacology

Specific Scientific Field

Summary of the Application

Praeruptorin A is one of the primary active components of Kitagawia praeruptorin, a plant widely used in traditional Chinese medicine. It has been found to possess various pharmacological effects .

Methods of Application or Experimental Procedures

The pharmacological effects of Praeruptorin A were studied through various in vitro and in vivo experiments .

Results or Outcomes

Praeruptorin A has been found to possess expectorant and bronchodilator properties, cardiovascular protection, antimicrobial and antioxidant activities, anti-tumor effects, and even antidiabetic properties .

Application in Aging Research

Specific Scientific Field

Summary of the Application

Praeruptorin A has been studied for its effects on aging, particularly in the context of cellular senescence .

Methods of Application or Experimental Procedures

The effects of Praeruptorin A were studied on human fibroblasts in vitro .

Results or Outcomes

The study found that Praeruptorin A has differential effects in young and senescent human fibroblasts .

Application in Traditional Chinese Medicine

Specific Scientific Field

Summary of the Application

Praeruptorin A is one of the primary active components of Kitagawia praeruptorin, a plant widely used in traditional Chinese medicine .

Methods of Application or Experimental Procedures

The plant Kitagawia praeruptorin, which contains Praeruptorin A, is used in various traditional Chinese medicine formulations .

Results or Outcomes

Kitagawia praeruptorin has been used for over 1500 years in traditional Chinese medicine formulations for its various therapeutic effects .

Application in Cardiovascular Research

Specific Scientific Field

Summary of the Application

Praeruptorin A has been found to have cardiovascular protective effects .

Methods of Application or Experimental Procedures

The cardiovascular effects of Praeruptorin A were studied through various in vitro and in vivo experiments .

Results or Outcomes

Praeruptorin A has been found to possess cardiovascular protective properties .

Application in Antimicrobial Research

Specific Scientific Field

Summary of the Application

Praeruptorin A has been found to have antimicrobial effects .

Methods of Application or Experimental Procedures

The antimicrobial effects of Praeruptorin A were studied through various in vitro experiments .

Results or Outcomes

Praeruptorin A has been found to possess antimicrobial properties .

properties

IUPAC Name |

[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPBRZDOJDLKOT-CIRUDOSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.